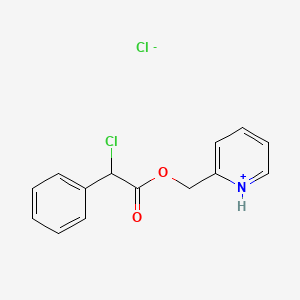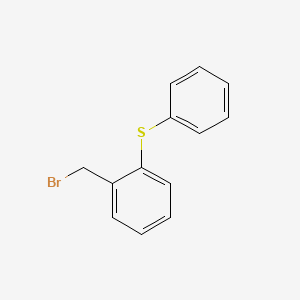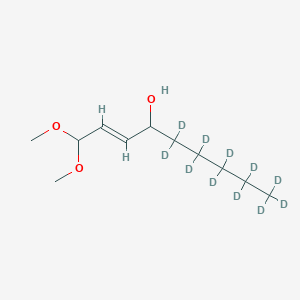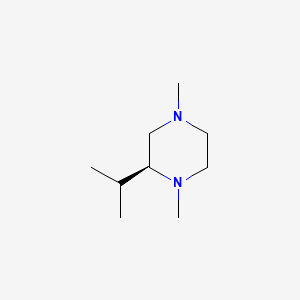
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine is a chiral piperazine derivative Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, as well as the one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine, are preferred methods . These processes are highly selective and efficient, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while reduction can produce various substituted piperazines .
科学的研究の応用
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives can act on neurotransmitter receptors in the brain, leading to their use as antipsychotic agents . The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial or antitumor effects .
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, piperazine, is a simpler structure with similar basic properties.
1-Methylpiperazine: This derivative has a single methyl group attached to the piperazine ring.
2,6-Disubstituted Piperazines: These compounds have substitutions at the 2 and 6 positions, offering different chemical and biological properties.
Uniqueness
(2S)-1,4-Dimethyl-2-(1-methylethyl)piperazine
特性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC名 |
(2S)-1,4-dimethyl-2-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)9-7-10(3)5-6-11(9)4/h8-9H,5-7H2,1-4H3/t9-/m1/s1 |
InChIキー |
UOYWUURPXFHBFC-SECBINFHSA-N |
異性体SMILES |
CC(C)[C@H]1CN(CCN1C)C |
正規SMILES |
CC(C)C1CN(CCN1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


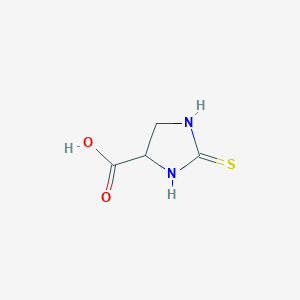
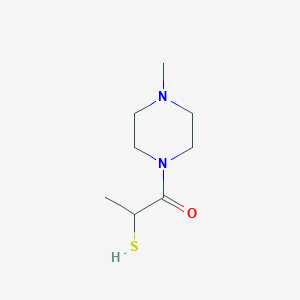
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
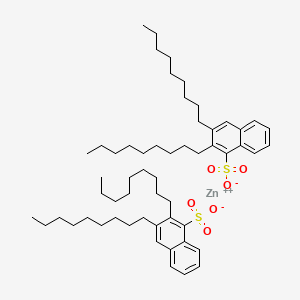
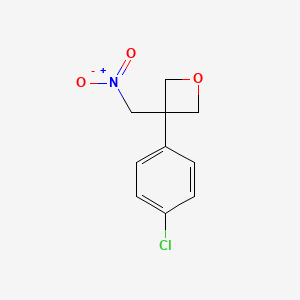
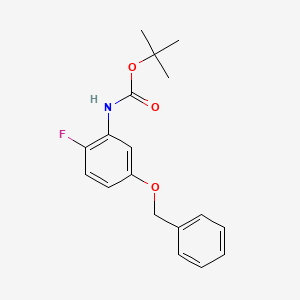
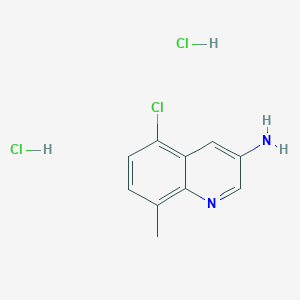
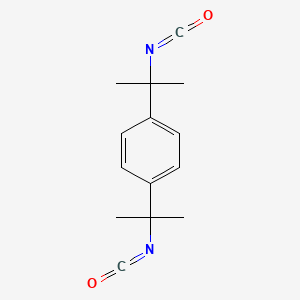
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
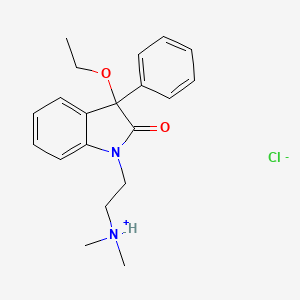
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
